3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4S2 and a molecular weight of 298.34 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group linked to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through sulfonation reactions, typically using sulfonyl chlorides or sulfonamides.
Linking the Pyridine Ring: The pyridine ring is linked to the sulfamoyl group through nucleophilic substitution reactions, often using pyridine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles (amines, alcohols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated derivatives, substituted amines or alcohols
Scientific Research Applications
3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, while the thiophene and pyridine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid can be compared with similar compounds such as:
3-[(Pyridin-3-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.
3-[(Pyridin-4-ylmethyl)sulfamoyl]furan-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-[(Pyridin-4-ylmethyl)sulfamoyl]benzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a thiophene ring.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their ring structures.
Properties
IUPAC Name |
3-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-11(15)10-9(3-6-18-10)19(16,17)13-7-8-1-4-12-5-2-8/h1-6,13H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASQQIBCNPIYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.